4-Bromo-2-hydrazinyl-3-methylpyridine

Beschreibung

BenchChem offers high-quality 4-Bromo-2-hydrazinyl-3-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-hydrazinyl-3-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-bromo-3-methylpyridin-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-4-5(7)2-3-9-6(4)10-8/h2-3H,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXGBXKYXCYDRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1NN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

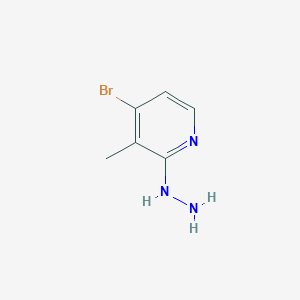

chemical structure of (4-bromo-3-methyl-2-pyridyl)hydrazine

An In-depth Technical Guide to (4-bromo-3-methyl-2-pyridyl)hydrazine: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of the heterocyclic compound (4-bromo-3-methyl-2-pyridyl)hydrazine. As a functionalized pyridine derivative, this molecule represents a significant building block in medicinal chemistry and materials science. This document elucidates its core chemical structure, proposes a robust synthetic pathway, and explores its potential applications, particularly in drug development. Anticipated analytical characterization data and rigorous safety protocols are also detailed. The insights are synthesized from established chemical principles and data from structurally analogous compounds, offering a predictive yet authoritative resource for researchers, chemists, and drug development professionals.

Molecular Identity and Structural Elucidation

(4-bromo-3-methyl-2-pyridyl)hydrazine is a substituted pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The structure is characterized by a hydrazine group (-NHNH₂) at position 2, a methyl group (-CH₃) at position 3, and a bromine atom (Br) at position 4. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a versatile intermediate in organic synthesis.[1]

The hydrazine moiety is a potent nucleophile and a known metal-chelating group, while the bromo- and methyl-substituted pyridine core offers multiple sites for further chemical modification.[2]

Chemical Structure Diagram

Caption: 2D structure of (4-bromo-3-methyl-2-pyridyl)hydrazine.

Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₆H₈BrN₃ |

| Molecular Weight | 202.05 g/mol |

| IUPAC Name | (4-bromo-3-methylpyridin-2-yl)hydrazine |

| Canonical SMILES | CC1=C(C(=CN=C1)NN)Br |

| InChI | InChI=1S/C6H8BrN3/c1-4-5(7)2-3-8-6(4)10-9/h2-3H,9H2,1H3,(H,8,10) |

| InChIKey | YZJLRHGAWGSXRE-UHFFFAOYSA-N |

Physicochemical Properties

While experimental data for this specific molecule is not extensively published, its properties can be reliably predicted based on computational models and comparison with structurally similar compounds like (4-bromopyridin-2-yl)hydrazine and (2-bromo-4-methylphenyl)hydrazine.[3][4]

| Property | Predicted Value / Observation | Basis of Prediction |

| Appearance | Off-white to light beige crystalline powder | Analogy with similar hydrazine and bromo-pyridine compounds.[5] |

| Melting Point | >150 °C (Decomposition may occur) | Hydrazine salts and aromatic hydrazines are typically high-melting solids. |

| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and hot alcohols | The polar hydrazine group is offset by the hydrophobic bromomethylpyridine ring. |

| pKa (Basic) | ~3.5-4.5 (Pyridine Nitrogen) | Electron-withdrawing bromo group and hydrazine reduce basicity compared to pyridine. |

| LogP | 1.5 - 2.5 | Calculated based on contributions from the bromo, methyl, and hydrazine groups. |

Synthesis and Reactivity

Proposed Synthetic Pathway

The most direct and industrially scalable synthesis of (4-bromo-3-methyl-2-pyridyl)hydrazine involves the nucleophilic aromatic substitution (SₙAr) of a di-halogenated pyridine precursor with hydrazine hydrate.[6] The 2-position of the pyridine ring is highly activated towards nucleophilic attack, especially with an electron-withdrawing group at the 4-position.

Starting Material: 2,4-dibromo-3-methylpyridine or 4-bromo-2-chloro-3-methylpyridine. Key Reagent: Hydrazine hydrate (N₂H₄·H₂O).

Caption: Proposed workflow for the synthesis of (4-bromo-3-methyl-2-pyridyl)hydrazine.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 4-bromo-2-chloro-3-methylpyridine (1.0 eq).

-

Add ethanol or n-butanol as the solvent.

-

Add hydrazine hydrate (3.0-5.0 eq) dropwise to the stirred solution. The use of excess hydrazine drives the reaction to completion and minimizes side reactions.[6]

-

Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and slowly pour it into ice-cold water to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum.

-

If necessary, further purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Chemical Reactivity

The utility of (4-bromo-3-methyl-2-pyridyl)hydrazine as a building block stems from its distinct reactive sites:

-

Hydrazine Group: Acts as a potent binucleophile. It readily reacts with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in constructing larger, more complex molecules. It can also be acylated or sulfonylated.[7]

-

Pyridine Ring: The bromine atom at the 4-position is susceptible to displacement or can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or amino groups.[8]

-

Pyridine Nitrogen: Can be protonated or alkylated, modulating the electronic properties of the entire molecule.

Applications in Drug Discovery and Materials Science

The unique constellation of functional groups makes (4-bromo-3-methyl-2-pyridyl)hydrazine a high-value scaffold.

-

Medicinal Chemistry: Hydrazine and its derivatives are frequently used in compounds targeting iron-dependent enzymes, where the hydrazine moiety can act as a metal chelator.[2] This makes it a promising starting point for developing inhibitors for targets like histone lysine demethylases (KDMs), which are implicated in cancer. The pyrazine/pyridine core is a well-established pharmacophore present in numerous approved drugs, including antimycobacterial and antibacterial agents.[8][9]

-

Organic Synthesis: It serves as a key intermediate for synthesizing fused heterocyclic systems, such as triazolopyridines or pyrazolopyridines, which are classes of compounds with diverse biological activities.

-

Materials Science: The pyridine moiety can be incorporated into polymers or metal-organic frameworks (MOFs). The bromo-substituent allows for post-polymerization modification, enabling the tuning of material properties for applications in optics or electronics.[9]

Caption: Role as a versatile scaffold for generating diverse chemical entities.

Anticipated Spectroscopic Data

For unambiguous structure confirmation, the following spectroscopic signatures are expected:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.0-8.2 ppm: (1H, d) - Aromatic proton at C5.

-

δ 7.0-7.2 ppm: (1H, d) - Aromatic proton at C6.

-

δ 4.5-5.0 ppm: (2H, br s) - NH₂ protons of the hydrazine group (exchangeable with D₂O).

-

δ 7.5-8.0 ppm: (1H, br s) - NH proton of the hydrazine group (exchangeable with D₂O).

-

δ 2.2-2.4 ppm: (3H, s) - Methyl protons.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Six distinct signals corresponding to the six carbon atoms of the bromomethylpyridine ring. Aromatic carbons would appear in the δ 110-160 ppm range, with the methyl carbon appearing around δ 15-20 ppm.

-

-

Mass Spectrometry (ESI+):

-

m/z: A prominent molecular ion peak [M+H]⁺ at ~202.0 and ~204.0. The characteristic ~1:1 isotopic pattern is the definitive signature of a monobrominated compound.

-

-

IR Spectroscopy (KBr, cm⁻¹):

-

3300-3450: N-H stretching vibrations (hydrazine).

-

2900-3000: C-H stretching (methyl and aromatic).

-

1580-1620: C=C and C=N stretching of the pyridine ring.

-

~1100: C-Br stretching.

-

Safety, Handling, and Storage

(4-bromo-3-methyl-2-pyridyl)hydrazine must be handled with care, as it combines the potential hazards of aromatic amines, hydrazines, and halogenated compounds.[10] The following precautions are based on data from analogous substances.[3][11][12]

Hazard Identification

| GHS Classification | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[3] |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin.[10] |

| Acute Toxicity, Inhalation | H330: Fatal if inhaled.[10] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[10] |

| Serious Eye Damage | H318: Causes serious eye damage.[11] |

| Skin Sensitization | H317: May cause an allergic skin reaction.[10] |

| Carcinogenicity | H350: May cause cancer.[10] |

| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects.[10] |

Safe Handling and Storage Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11] Use a closed handling system for transfers where possible.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[10][11] For operations that may generate significant aerosols, respiratory protection is required.[10]

-

Handling: Avoid direct contact with skin and eyes.[11] Prevent dust formation. Keep away from heat, sparks, and open flames. Incompatible with strong oxidizing agents.[13][14]

-

First Aid:

-

Inhalation: Move the person to fresh air immediately. If breathing stops, apply artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Call a physician or poison control center immediately.[10]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep locked up or in an area accessible only to qualified personnel.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10] Avoid release to the environment.[10]

References

- Sigma-Aldrich. (2025).

- Thermo Fisher Scientific. (2025).

- Thermo Fisher Scientific. (2010).

- Chem-Impex. Product Page for (4-Bromo-3-methylphenyl)hydrazine.

- PubChem. Compound Summary for 4-Bromo-2-hydrazinylpyridine.

- LookChem. Product Page for (4-BROMO-3-METHYL-PHENYL)-HYDRAZINE.

- PubChemLite. Entry for 4-bromo-2-hydrazinylpyridine.

- Sigma-Aldrich. Product Page for 4-Bromophenylhydrazine hydrochloride.

- ECHEMI. SDS for 4-Bromo-2-methylpyridine.

- U.S. Environmental Protection Agency (EPA). Properties of (2-bromo-4-methylphenyl)hydrazine.

- Royal Society of Chemistry.

- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)

- ChemicalBook. Product Page for (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE.

- ChemScene. Building blocks | Bioactive small molecules.

- Sigma-Aldrich. Product Page for 4-Bromo-2-methylpyridine.

- DTIC. Safety and Handling of Hydrazine.

- Life Chemicals. (2019).

- Organic Chemistry Portal.

- Google Patents.

Sources

- 1. chemscene.com [chemscene.com]

- 2. Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 4-Bromo-2-hydrazinylpyridine | C5H6BrN3 | CID 53402863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. (3-BROMO-PYRIDIN-2-YL)-HYDRAZINE CAS#: 54231-41-3 [m.chemicalbook.com]

- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 7. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

safety data sheet SDS for hydrazine pyridine derivatives

An In-Depth Technical Guide to Safety Data Sheets (SDS) for Hydrazine and Pyridine Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical safety information encapsulated in a Safety Data Sheet (SDS) for hydrazine and pyridine derivatives. Moving beyond a simple recitation of sections, this document delves into the scientific rationale behind the data, offering field-proven insights to ensure safe handling, storage, and disposal of these potent chemical entities.

Introduction: The Dual Nature of Hydrazine and Pyridine Derivatives

Hydrazine and its derivatives are highly reactive compounds, prized in organic synthesis and as energetic materials. Their utility, however, is matched by their significant health hazards, including being potential human carcinogens. Pyridine, an aromatic heterocycle, is a common building block in pharmaceuticals and agrochemicals. While generally less acutely toxic than hydrazine, pyridine and its derivatives can still pose significant health risks, including neurotoxicity and liver damage. The combination of these two moieties in a single molecule can lead to complex and often unpredictable toxicological profiles, making a thorough understanding of the SDS not just a regulatory requirement but a scientific necessity.

This guide will deconstruct the SDS for these compounds, providing a framework for interpreting the data within and offering a deeper understanding of the experimental basis for the stated hazards.

The Globally Harmonized System (GHS): A Universal Language for Chemical Hazards

The SDS is a cornerstone of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The GHS provides a standardized framework for communicating hazard information, ensuring that researchers in different countries receive the same clear and consistent information. The 16-section format of the SDS is a key feature of the GHS, and each section provides a specific piece of the safety puzzle.

Deconstructing the 16 Sections of an SDS for Hydrazine-Pyridine Derivatives

The following sections will explore the critical information contained within each of the 16 sections of an SDS, with a specific focus on the unique properties of hydrazine-pyridine derivatives.

Section 1: Identification

This section provides the fundamental identification of the substance or mixture, including the product name, synonyms, and recommended use. It also lists the supplier's details and an emergency contact number. For novel hydrazine-pyridine derivatives, this section may be the only source of a unique identifier if a CAS number has not yet been assigned.

Section 2: Hazard(s) Identification

This is arguably the most critical section for the end-user. It outlines the hazards of the chemical and the appropriate warning information.

-

GHS Classification: This will specify the hazard classes the compound falls into. For hydrazine-pyridine derivatives, common classifications include:

-

Acute Toxicity (Oral, Dermal, Inhalation): Many hydrazine derivatives are highly toxic.

-

Skin Corrosion/Irritation: Hydrazine itself is corrosive to the skin.

-

Serious Eye Damage/Eye Irritation.

-

Carcinogenicity: Hydrazine is classified as a suspected human carcinogen.

-

Specific Target Organ Toxicity (Single and Repeated Exposure): The liver and central nervous system are often target organs for both hydrazine and pyridine derivatives.

-

-

Label Elements: This includes the hazard pictograms, signal word ("Danger" or "Warning"), and hazard statements (e.g., "H350: May cause cancer").

-

Precautionary Statements: These provide advice on how to prevent or minimize adverse effects resulting from exposure.

A [label="Experimental Data\n(Toxicity, Physical Hazards)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="GHS Classification Criteria", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Hazard Classification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Assignment of\nPictograms, Signal Word,\nHazard & Precautionary Statements", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="SDS Section 2:\nHazard(s) Identification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> C; B -> C; C -> D; D -> E; }

Section 3: Composition/Information on Ingredients

This section identifies the ingredients of the product, including impurities and stabilizing additives. For a pure hydrazine-pyridine derivative, it will list the chemical name, CAS number, and concentration. For mixtures, all hazardous ingredients above a certain concentration threshold must be listed.

Section 4: First-Aid Measures

This section provides crucial information for immediate medical response.

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

The rationale behind these measures is to rapidly reduce the concentration of the chemical at the site of contact and to prevent further absorption.

Section 5: Fire-Fighting Measures

Hydrazine and many of its derivatives are flammable and can be explosive.

-

Suitable Extinguishing Media: Often dry chemical, carbon dioxide, or alcohol-resistant foam. Water spray may be ineffective.

-

Specific Hazards Arising from the Chemical: Toxic gases such as nitrogen oxides (NOx) and carbon monoxide (CO) are often produced during combustion.

-

Special Protective Equipment for Fire-fighters: Self-contained breathing apparatus (SCBA) and full protective clothing are essential.

Section 6: Accidental Release Measures

This section outlines the procedures for cleaning up spills to prevent or minimize exposure to people, property, and the environment.

-

Personal Precautions: Evacuate the area and wear appropriate personal protective equipment (PPE).

-

Environmental Precautions: Prevent the chemical from entering drains and waterways.

-

Methods for Containment and Cleaning Up: Use an inert absorbent material to contain the spill.

Section 7: Handling and Storage

This section provides guidance on safe handling practices and storage conditions.

-

Precautions for Safe Handling: Work in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing.

-

Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.

Section 8: Exposure Controls/Personal Protection

This section provides information on exposure limits and the personal protective equipment (PPE) needed to minimize exposure.

| Exposure Parameter | Typical Value | Significance |

| OSHA PEL | Varies by substance | Legally enforceable exposure limit. |

| ACGIH TLV | Varies by substance | Recommended exposure limit. |

-

Engineering Controls: A fume hood is the most important engineering control when working with volatile and toxic compounds.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield.

-

Skin Protection: Compatible gloves (e.g., nitrile, neoprene), lab coat, and closed-toe shoes.

-

Respiratory Protection: A respirator may be required for certain operations.

-

Section 9: Physical and Chemical Properties

This section provides data on the physical and chemical properties of the substance.

| Property | Importance |

| Appearance | Basic identification. |

| Odor | Warning property (though olfactory fatigue can occur). |

| pH | Corrosivity information. |

| Flash Point | Flammability hazard. |

| Vapor Pressure | Inhalation hazard. |

| Solubility | Information for spill cleanup and environmental fate. |

Section 10: Stability and Reactivity

This section describes the reactivity hazards of the chemical and its stability.

-

Reactivity: Hydrazine derivatives can be highly reactive.

-

Chemical Stability: Indicates if the substance is stable under normal conditions.

-

Possibility of Hazardous Reactions: May polymerize or react violently with other substances.

-

Conditions to Avoid: Heat, flames, sparks, and contact with incompatible materials.

-

Incompatible Materials: Strong oxidizing agents are a common incompatibility for hydrazine derivatives.

Section 11: Toxicological Information

This is a detailed section on the health effects of the substance.

-

Routes of Exposure: Inhalation, ingestion, skin and eye contact.

-

Symptoms: Dizziness, headache, nausea, and skin irritation are common.

-

Acute and Chronic Health Effects:

-

Acute Toxicity: LD50 (oral, dermal) and LC50 (inhalation) values are provided here.

-

Carcinogenicity: Information from IARC, NTP, and OSHA on the carcinogenic potential of the substance.

-

Section 12: Ecological Information

This section provides information to evaluate the environmental impact of the chemical if it were released.

-

Ecotoxicity: Data on the toxicity to aquatic organisms (e.g., fish, daphnia).

-

Persistence and Degradability: Information on how long the chemical will persist in the environment.

-

Bioaccumulative Potential: The potential for the chemical to build up in the food chain.

Section 13: Disposal Considerations

This section provides guidance on the proper disposal of the chemical. Chemical waste must be disposed of in accordance with local, state, and federal regulations.

Section 14: Transport Information

This section provides information for shipping and transporting the chemical. It includes the UN number, proper shipping name, transport hazard class, and packing group.

Section 15: Regulatory Information

This section provides information on the safety, health, and environmental regulations specific to the product. This may include information on TSCA, SARA Title III, and other regulations.

Section 16: Other Information

This section includes the date of the latest revision of the SDS and any other relevant information.

Key Experimental Protocols for Hazard Assessment

The data presented in an SDS is the result of rigorous experimental testing. Below are two examples of protocols that generate key data for an SDS.

Experimental Protocol 1: Acute Oral Toxicity (LD50) Determination (Up-and-Down Procedure - UDP)

This protocol is a method for determining the acute oral toxicity of a substance and is used to generate the LD50 value found in Section 11 of the SDS.

-

Animal Selection: Use a small number of female rats.

-

Dosing:

-

Administer a single oral dose of the test substance to one animal.

-

Observe the animal for up to 48 hours.

-

-

Dose Adjustment:

-

If the animal survives, the next animal is given a higher dose.

-

If the animal dies, the next animal is given a lower dose.

-

-

Data Analysis: The LD50 is calculated from the results of a small number of animals (typically 4-6).

A [label="Select Animal Model\n(e.g., female rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Administer Single Oral Dose", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Observe for 48 hours", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Animal Survives?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Increase Dose for Next Animal", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Decrease Dose for Next Animal", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Calculate LD50", fillcolor="#202124", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E [label="Yes"]; D -> F [label="No"]; E -> B; F -> B; G; }

Experimental Protocol 2: Flash Point Determination (Closed-Cup Method)

This protocol is used to determine the flash point of a flammable liquid, a key piece of information for Sections 5 and 9 of the SDS.

-

Apparatus: Use a Pensky-Martens closed-cup tester.

-

Sample Preparation: Place the test sample in the test cup.

-

Heating: Heat the sample at a slow, constant rate.

-

Ignition Source: Introduce an ignition source into the cup at regular intervals.

-

Observation: The flash point is the lowest temperature at which the vapors of the sample ignite.

Conclusion: The SDS as a Living Document

The Safety Data Sheet is more than just a regulatory document; it is a critical tool for ensuring the safety of researchers and the environment. For potent and complex molecules like hydrazine-pyridine derivatives, a thorough understanding of the SDS is paramount. It is a living document that should be consulted before any new experiment and reviewed regularly. By understanding the scientific basis of the information presented in each section, researchers can make more informed decisions about risk assessment and mitigation, fostering a safer and more productive research environment.

References

-

Hydrazine Safety Data Sheet. Source: PubChem, National Center for Biotechnology Information. [Link]

-

Report on Carcinogens, Fifteenth Edition; U.S. Department of Health and Human Services, Public Health Service, National Toxicology Program. Source: National Toxicology Program. [Link]

-

Pyridine Safety Data Sheet. Source: PubChem, National Center for Biotechnology Information. [Link]

Harnessing the Versatility of Hydrazine-Substituted Pyridine Scaffolds for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][][3] When functionalized with a hydrazine or hydrazone linker, the resulting molecular architecture gains remarkable versatility, capable of forming key interactions with a wide array of biological targets.[4][5][6] This guide provides an in-depth exploration of novel hydrazine-substituted pyridine scaffolds, moving from the principles of their rational design and synthesis to their proven applications as antimicrobial, anti-inflammatory, and anticancer agents. We will dissect the causal relationships between molecular structure and biological activity, provide validated experimental protocols, and offer insights into the future trajectory of this promising class of compounds.

The Rationale: Why Hydrazine-Pyridine Scaffolds Excel

The power of the hydrazine-pyridine scaffold lies in the synergistic combination of its two core components. The pyridine ring, an electron-deficient heterocycle, serves as a robust and biocompatible anchor.[1] The hydrazine (-NH-NH-) or hydrazone (-CO-NH-N=CH-) linker is far more than a simple spacer; it is a dynamic functional group with critical pharmacophoric properties.

Key Attributes of the Hydrazone Linker:

-

Hydrogen Bonding: The azomethine proton (-NHN=CH-) and carbonyl group act as potent hydrogen bond donors and acceptors, enabling strong interactions with amino acid residues in enzyme active sites and receptors.[4][7]

-

Chelating Ability: The nitrogen and oxygen atoms can coordinate with metal ions, a crucial feature for inhibiting metalloenzymes.[4]

-

Structural Rigidity and Flexibility: The C=N double bond introduces a degree of rigidity, which can be beneficial for specific receptor binding, while the N-N single bond allows for conformational flexibility. This balance is key to optimizing target engagement.

-

Synthetic Accessibility: These scaffolds are readily synthesized, allowing for the rapid generation of large compound libraries for high-throughput screening.[8][9]

These properties have enabled the development of hydrazine-pyridine derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and analgesic effects.[4][6][8][10]

Synthesis Strategies: From Blueprint to Biologically Active Molecule

The most prevalent and efficient method for synthesizing hydrazide-hydrazone derivatives of pyridine is the condensation reaction between a pyridine-containing hydrazide and a suitable aldehyde or ketone.[8][9] This straightforward approach allows for extensive diversification by simply varying the substitution on the aldehyde/ketone component.

General Synthesis Workflow

The process typically begins with a commercially available pyridine carboxylic acid, which is converted to its corresponding hydrazide. This key intermediate is then reacted with a selected aldehyde or ketone, often under reflux in a solvent like ethanol, to yield the final hydrazone product.[9]

Caption: General synthetic workflow for hydrazine-pyridine scaffolds.

Experimental Protocol: Synthesis of (E)-N'-benzylideneisonicotinohydrazide

This protocol describes a representative synthesis via the condensation of isonicotinic acid hydrazide with benzaldehyde.

Materials:

-

Isonicotinic acid hydrazide (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Dissolve isonicotinic acid hydrazide (1.0 eq) in absolute ethanol in a round-bottom flask.

-

Add benzaldehyde (1.0 eq) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Fit the flask with a condenser and reflux the mixture with stirring for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain the pure compound.

-

Dry the final product under vacuum and characterize using IR, NMR, and Mass Spectrometry.[9]

Therapeutic Applications & Mechanistic Insights

The true value of a scaffold is defined by its therapeutic potential. Hydrazine-pyridine derivatives have demonstrated significant efficacy across several key disease areas.

Antimicrobial Agents

With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. Hydrazine-pyridine scaffolds have emerged as a promising solution, exhibiting potent activity against a range of bacterial and fungal pathogens.[6][10][11]

Mechanism of Action: While the exact mechanisms can vary, many hydrazone derivatives are thought to exert their antimicrobial effect by inhibiting essential bacterial enzymes, such as DNA gyrase, which is critical for DNA replication.[9][12] The azomethine group (-NH–N=CH-) is crucial for this pharmacological activity.[9]

Structure-Activity Relationship (SAR):

-

Gram-Positive Activity: Compounds often show strong activity against Gram-positive bacteria like S. aureus and B. subtilis.[10][11]

-

Gram-Negative Activity: Certain derivatives have shown very strong activity against Gram-negative strains, including P. aeruginosa and E. coli.[10][11]

-

Substituent Effects: The presence of specific substituents on the aromatic rings can significantly modulate activity. For instance, some studies show that pyrimidine and pyrazole moieties enhance antibacterial effects.[11]

Table 1: Representative Antimicrobial Activity of Hydrazine-Pyridine Scaffolds

| Compound Class | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Nicotinic Acid Hydrazones | P. aeruginosa | 0.19 - 0.22 | [10] |

| Isonicotinic Acid Hydrazones | S. aureus | 1.95 - 7.81 | [11] |

| Pyrimidine Derivatives | E. coli | 12.5 | [11] |

| Thiazole-based Hydrazones | B. subtilis | 2.5 | [9] |

| Thiazole-based Hydrazones | E. coli / K. pneumoniae | 2.5 |[9] |

MIC: Minimum Inhibitory Concentration

Caption: Proposed mechanism for antimicrobial activity.

Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases. Hydrazone derivatives have shown significant anti-inflammatory potential, often with reduced side effects compared to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[4][8][13]

Mechanism of Action: A primary mechanism for anti-inflammatory action is the inhibition of protein denaturation.[14] During inflammation, proteins can denature, leading to the production of autoantigens. Compounds that prevent this process are valuable therapeutic candidates. Some derivatives may also exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[5]

Structure-Activity Relationship (SAR):

-

Electron-Withdrawing Groups: The substitution of nitro groups (-NO₂) and halogens (e.g., -Cl, -Br) on the aromatic rings has been consistently shown to enhance anti-inflammatory activity.[4][8]

-

Positional Isomerism: The position of substituents is critical. For instance, nicotinic acid hydrazide derivatives with nitro groups at the meta and ortho positions were found to be the most active agents in one study.[8]

-

Methoxy Groups: Derivatives with methoxy groups (-OCH₃) at the para-position have demonstrated superior edema inhibition in preclinical models.[4]

Table 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model

| Compound Class | Dose (mg/kg) | % Inhibition | Reference |

|---|---|---|---|

| Nicotinic Acid Hydrazide (meta-nitro) | 20 | 37.29% | [8] |

| Nicotinic Acid Hydrazide (ortho-nitro) | 20 | 35.73% | [8] |

| Diclofenac Sodium (Standard) | - | 38.85% | [8] |

| Furoxanyl-N-Acylhydrazones | - | Potent, surpassed indomethacin |[4] |

Caption: Workflow for in vivo anti-inflammatory screening.

Anticancer Agents

The search for more effective and selective anticancer drugs is a primary focus of medicinal chemistry. Hydrazine-pyridine scaffolds have demonstrated significant cytotoxic activity against various cancer cell lines, acting through diverse mechanisms.[15][16]

Mechanism of Action: The anticancer effects are multifaceted and depend on the specific molecular structure.

-

Enzyme Inhibition: Certain derivatives are potent inhibitors of key signaling enzymes like Phosphoinositide 3-kinase (PI3K), which is often dysregulated in cancer.[17]

-

Apoptosis Induction: Some compounds trigger programmed cell death (apoptosis) in cancer cells, potentially by impairing mitochondrial function.[16][18]

-

Topoisomerase Inhibition: The hydrazone linker can play a pivotal role in targeting topoisomerases, enzymes that are essential for managing DNA topology during replication.[15]

Structure-Activity Relationship (SAR):

-

The hybridization of different pharmacophores using the hydrazone linker is a key strategy for enhancing target selectivity and potency.[15]

-

Optimization of substituents on the imidazo[1,2-a]pyridine core has led to the development of exceptionally potent PI3K inhibitors with IC₅₀ values in the sub-nanomolar range.[17]

Table 3: In Vitro Anticancer Activity (IC₅₀ Values)

| Compound Class | Cancer Cell Line | IC₅₀ | Reference |

|---|---|---|---|

| Hydrazide-Hydrazone Derivative | HCT-116 (Colon) | < 30 µM | [16] |

| Acylhydrazone Derivative | HCT 116 (Colon) | 0.29 µM | [18] |

| Imidazo[1,2-a]pyridine Sulfonylhydrazone | PI3K p110α (Enzyme) | 0.26 nM |[17] |

IC₅₀: Half-maximal inhibitory concentration

Caption: Inhibition of the PI3K/Akt signaling pathway.

Future Perspectives and Conclusion

The journey of hydrazine-substituted pyridine scaffolds in drug discovery is far from over. While their efficacy as antimicrobial, anti-inflammatory, and anticancer agents is well-documented, new frontiers are continually being explored. Research is expanding into their potential as inhibitors for other enzyme classes, such as monoamine oxidase-B (MAO-B) for neurodegenerative diseases and aspartic proteases.[19][20]

However, challenges remain. The potential toxicity associated with some hydrazine compounds necessitates careful toxicological profiling and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies to ensure the development of safe and effective drug candidates.[21][22]

References

- Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC.

- Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC.

- (PDF) Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - Academia.edu. Academia.edu.

- Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - MDPI. MDPI.

- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC.

- Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics - MDPI. MDPI.

- Analgesic, Anti-Inflammatory, and Antiplatelet Profile of Hydrazones Containing Synthetic Molecules - SciSpace. SciSpace.

- Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review | Request PDF - ResearchGate.

- Full article: Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - Taylor & Francis. Taylor & Francis Online.

- Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review - Impactfactor. Impactfactor.org.

- Empowered Hydrazine Pharmaceuticals with Calca Solutions. Calca Solutions.

- CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents.

- Hydrazine Sulfate (PDQ®) - PDQ Cancer Information Summaries - NCBI - NIH.

- Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule | ACS Omega - ACS Publications.

- Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies - MDPI. MDPI.

- Full article: Characterisation of hydrazides and hydrazine derivatives as novel aspartic protease inhibitors - Taylor & Francis. Taylor & Francis Online.

- Hydrazinyl arylthiazole based pyridine scaffolds: Synthesis, structural characterization, in vitro α-glucosidase inhibitory activity, and in silico studies - PubMed. PubMed.

- Role of pyridines as enzyme inhibitors in medicinal chemistry - ResearchGate.

- Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines | Request PDF - ResearchGate.

- Synthesis, characterization and antimicrobial activity of pyridine linked hydrazinyl oxazoles/imidazoles - AIP Publishing. AIP Publishing.

- Pyridine and hydrazide containing derivatives of phytochemicals tested against Mycobacterium tuberculosis. … - ResearchGate.

- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC.

- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents.

- Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed. PubMed.

- Biological Activities of Pyridine Derivatives - Building Block / BOC Sciences. BOC Sciences.

- Structure–activity relationship (SAR) model for the activity of the designed derivatives. Substituents anchored on the main scaffold with cytotoxic activities … - ResearchGate.

- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies | ACS Omega.

- Inhibitory potential of triazines and hydrazinyl thiazole substituted chromones against the HslVU protease/chaperone complex, a. bioRxiv.

- A (hetero)arylidene-(4-substituted-thiazol-2-yl) hydrazine As New Potential MAO-B inhibitors. Computational Study and In-Silico Prediction - FABAD Journal of Pharmaceutical Sciences. FABAD Journal of Pharmaceutical Sciences.

Sources

- 1. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. impactfactor.org [impactfactor.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]

- 10. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. (PDF) Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents [academia.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. tandfonline.com [tandfonline.com]

- 20. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 21. Hydrazine Sulfate (PDQ®) - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. europeanreview.org [europeanreview.org]

Application Notes and Protocols for Microwave-Assisted Synthesis of Hydrazine Pyridine Heterocycles

Sources

- 1. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. asianpubs.org [asianpubs.org]

- 5. ijnrd.org [ijnrd.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. mdpi.com [mdpi.com]

- 9. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 10. ajprd.com [ajprd.com]

- 11. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]

- 14. benthamscience.com [benthamscience.com]

- 15. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]

- 16. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Functionalization of the C4-Bromo Position in 2-Hydrazinylpyridines

Topic: Functionalization of the C4-Bromo Position in 2-Hydrazinylpyridines Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals.

Abstract & Strategic Overview

The 2-hydrazinylpyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical precursor for fused heterocycles (e.g., [1,2,4]triazolo[4,3-a]pyridines) and as a kinase inhibitor pharmacophore. However, functionalizing the C4-position of 4-bromo-2-hydrazinylpyridine presents a distinct chemoselective challenge. The hydrazine moiety (

-

Catalyst Poisoning: Reduction of Pd(II) to inactive Pd-black aggregates or formation of stable, non-reactive Pd-hydrazine complexes.

-

Side Reactions: Nitrogen arylation (competing with C4-coupling) or condensation with electrophilic coupling partners.

This guide outlines two robust, field-proven workflows to overcome these hurdles: the Protection-First Protocol (utilizing a labile hydrazone or carbamate) and the Reverse-Sequence Protocol (exploiting halide reactivity differentials).

Scientific Rationale & Decision Matrix

The Chemoselectivity Challenge

The primary failure mode in direct coupling of 4-bromo-2-hydrazinylpyridine is the coordination of the electron-rich hydrazine nitrogens to the Pd center, displacing phosphine ligands and arresting the catalytic cycle. Furthermore, hydrazine is a reductant capable of decomposing Pd(II) precatalysts before the catalytic cycle initiates.

Strategic Decision Tree

Use the following logic to select your protocol:

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway.

Route A: The Protection-First Protocol (Recommended)

This route is the "Gold Standard" for reliability. It masks the nucleophilicity and reducing power of the hydrazine, allowing standard cross-coupling conditions to proceed efficiently.

Mechanism of Protection

We utilize Acetone Hydrazone protection.[1][2] Condensing the hydrazine with acetone forms a dimethylhydrazone (

Step-by-Step Protocol

Step 1: In-Situ Protection (Acetone Hydrazone Formation)

-

Reagents: 4-Bromo-2-hydrazinylpyridine (1.0 equiv), Acetone (Solvent/Reagent).

-

Procedure:

-

Dissolve 4-bromo-2-hydrazinylpyridine in neat acetone (0.5 M concentration).

-

Add activated molecular sieves (3Å) or anhydrous

to drive the equilibrium (optional but recommended for scale-up). -

Reflux for 2–4 hours. Monitor by TLC (the hydrazone is usually less polar).

-

Workup: Concentrate in vacuo to obtain the crude hydrazone. This intermediate is typically stable and pure enough for the next step without chromatography.

-

Step 2: Suzuki-Miyaura Cross-Coupling

-

Reagents: Crude Acetone Hydrazone (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv),

(3–5 mol%), -

Solvent: 1,4-Dioxane / Water (4:1 ratio).

-

Procedure:

-

Charge a reaction vial with the crude hydrazone, boronic acid, base, and catalyst.

-

Evacuate and backfill with Nitrogen/Argon (3 cycles).

-

Add degassed solvents.[3]

-

Heat to 90–100°C for 4–12 hours.

-

Note: The acetone hydrazone moiety is stable under these basic conditions.

-

Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over

, and concentrate.

-

Step 3: Deprotection (Hydrolysis)

-

Reagents: 1M or 2M HCl (aq), Ethanol or THF.

-

Procedure:

-

Dissolve the coupled product in Ethanol/THF.

-

Add 1M HCl (5–10 equiv).

-

Stir at Room Temperature (RT) for 1–2 hours. The hydrazone hydrolyzes rapidly back to the free hydrazine and acetone.

-

Workup: Neutralize with

(saturated aq) to pH 8. Extract with EtOAc or DCM. -

Purification: Flash chromatography (DCM/MeOH gradients) to isolate the final C4-functionalized 2-hydrazinylpyridine.

-

Route B: The Reverse-Sequence Protocol (Strategic Alternative)

Use this route if the starting material is not fixed or if you wish to avoid protection/deprotection steps. This method relies on the reactivity difference between the C4-Bromine (susceptible to Pd-oxidative addition) and the C2-Fluorine (susceptible to nucleophilic aromatic substitution,

Substrate Selection: 2-Fluoro-4-bromopyridine

-

Why not 2,4-dibromopyridine? In 2,4-dibromopyridine, the C2-position is often more reactive towards oxidative addition due to the adjacent nitrogen's inductive effect, leading to mixtures of C2 and C4 coupling products [1].

-

Why 2-Fluoro-4-bromo? The C–Br bond is significantly weaker than the C–F bond, directing Pd-oxidative addition exclusively to C4. The C2–F bond is highly activated for subsequent

displacement by hydrazine.

Step-by-Step Protocol

Step 1: Regioselective Suzuki Coupling at C4

-

Reagents: 2-Fluoro-4-bromopyridine (1.0 equiv), Boronic Acid (1.1 equiv),

(3 mol%) or -

Base:

(2.0 equiv). Avoid strong alkoxide bases to prevent nucleophilic attack on the C2-F. -

Solvent: Toluene/Ethanol/Water (2:1:1) or DME/Water.

-

Procedure:

-

Combine reactants under inert atmosphere.

-

Heat to 80°C. Monitor closely.

-

Critical Control: Do not overheat (>100°C) to avoid activating the C–F bond.

-

Isolate the 2-fluoro-4-arylpyridine intermediate.

-

Step 2: Hydrazine Introduction (

)

-

Reagents: 2-Fluoro-4-arylpyridine (1.0 equiv), Hydrazine Monohydrate (5–10 equiv, excess is crucial to prevent bis-substitution).

-

Solvent: Ethanol or n-Butanol.

-

Procedure:

Comparative Data & Troubleshooting

Method Comparison Table

| Feature | Route A: Protection (Acetone Hydrazone) | Route B: Reverse Sequence (2-F, 4-Br) |

| Starting Material | 4-Bromo-2-hydrazinylpyridine | 2-Fluoro-4-bromopyridine |

| Step Count | 3 (Protect-Couple-Deprotect) | 2 (Couple-Displace) |

| Chemoselectivity | High (Protection ensures specificity) | High (Halide differential) |

| Risk Factor | Low (Robust chemistry) | Medium (Base sensitivity of C-F) |

| Cost | Low (Acetone is cheap) | Moderate (2-F-4-Br pyridine cost) |

| Best For | Late-stage functionalization | Library generation from core block |

Troubleshooting Guide

-

Problem: Low yield in Route A coupling.

-

Cause: Incomplete protection or hydrolysis of hydrazone by water in the Suzuki solvent.

-

Solution: Ensure the hydrazone formation is complete (check NMR/TLC). Increase the ratio of organic solvent (Dioxane) to water in the coupling step. Switch to anhydrous conditions using

in DMF if necessary.

-

-

Problem: Formation of bis-hydrazino species in Route B.

-

Cause: Hydrazine attacking the C4-aryl ring (rare) or displacement of other groups.

-

Solution: Use a large excess of hydrazine (10 equiv) to statistically favor the mono-displacement at the highly activated C2 position.

-

Visualizing the Workflow

Reaction Pathway Diagram

Figure 2: Parallel synthetic pathways for accessing the target scaffold.

References

-

Regioselectivity in Halopyridines: Lutz, F., et al. "Regioselective Cross-Coupling Reactions of 2,4-Dihalopyridines." Journal of Organic Chemistry, 2008.[5] (Contextual validation of C2 vs C4 reactivity).

- Hydrazine Protection Strategy: Brehme, R., et al. "Hydrazones as Protecting Groups in Organic Synthesis." Chem. Rev., 1976. (Foundational text on hydrazone stability/lability).

-

Direct Hydrazine Coupling (Contextual): Wang, J.Y., et al. "Palladium-Catalyzed Cross-Coupling of Hydrazine with Aryl Halides." Angew. Chem. Int. Ed., 2021. (Demonstrates the difficulty and specific conditions needed for free hydrazine interaction with Pd).

-

Acetone Hydrazone Preparation: Day, A. C., et al. "Acetone Hydrazone."[6] Organic Syntheses, Coll.[4][6] Vol. 6, p.10 (1988).[6] .

- Reactivity of 2-Fluoropyridines: Thomas, S., et al. "Nucleophilic Aromatic Substitution of 2-Fluoropyridines." Tetrahedron Letters, 2010. (Supports Route B step).

Sources

- 1. Preparation of Acetone hydrazone - Chempedia - LookChem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. reddit.com [reddit.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles [organic-chemistry.org]

- 6. Acetone hydrazone - Wikipedia [en.wikipedia.org]

Application Note: Advanced Solid-Phase Synthesis Utilizing Hydrazine and Pyridine-Based Linkers

Abstract

Solid-phase peptide synthesis (SPPS) remains a cornerstone of peptide chemistry and drug development. The choice of linker, the molecular scaffold connecting the nascent peptide chain to the solid support, is a critical determinant of the synthesis outcome, dictating the C-terminal functionality and overall strategy. This guide provides an in-depth exploration of two powerful classes of linkers: aryl hydrazide linkers and linkers incorporating pyridine moieties, particularly within the "safety-catch" linker paradigm. We will dissect the underlying chemical principles, provide detailed, field-tested protocols for their application, and discuss their strategic implementation in the synthesis of complex peptides and their derivatives. This document is intended for researchers and drug development professionals seeking to expand their synthetic repertoire beyond standard acid-cleavable linkers.

Introduction: The Strategic Importance of Linker Selection

The linker in SPPS is not merely an anchor; it is an active participant in the synthetic strategy. It protects the C-terminal carboxyl group during chain elongation and its cleavage chemistry defines the final form of the peptide (e.g., acid, amide, or other modified functionality). While standard linkers like Wang and Rink Amide are workhorses for routine synthesis, the demand for peptides with C-terminal modifications—such as hydrazides, thioesters for native chemical ligation (NCL), or protected fragments for convergent synthesis—requires more sophisticated linker technologies.[1][2]

This guide focuses on two such advanced strategies:

-

Aryl Hydrazide Linkers: These linkers provide a direct route to peptide C-terminal hydrazides, which are exceptionally versatile chemical handles.[3][4] Peptide hydrazides are key precursors for peptide thioesters, essential components for NCL, and can be used in hydrazone ligations to conjugate molecules.[5][6][7]

-

Pyridine-Containing Safety-Catch Linkers: The "safety-catch" principle involves a linker that is stable to all synthetic conditions until it is "activated" by a specific chemical transformation, rendering it labile for cleavage.[2][8][9] Pyridine and its derivatives often play a crucial role, either as part of the linker structure or as a base in the cleavage or activation step, modulating the reactivity and enabling precise control over the release of the peptide.[10][11]

The Aryl Hydrazide Linker Strategy

Aryl hydrazide linkers are a class of "safety-catch" linkers that are exceptionally stable during standard Boc- and Fmoc-based SPPS but can be cleaved under mild oxidative conditions.[3][10][12] This orthogonality allows for the synthesis of complex peptides with full side-chain protection. The key intermediate formed upon oxidation is a highly reactive acyl diazene, which is readily attacked by a chosen nucleophile to release the C-terminally modified peptide.[12]

Mechanism of Action

The general workflow for using an aryl hydrazide linker, such as the commercially available 4-Fmoc-hydrazinobenzoyl AM (HB-AM) resin, involves three main phases: synthesis, activation (oxidation), and nucleophilic cleavage.

Caption: General workflow for aryl hydrazide linker strategy.

Applications of Peptide Hydrazides

Peptide hydrazides are not merely synthetic endpoints but are crucial intermediates for a variety of advanced applications:

-

Native Chemical Ligation (NCL): They are stable surrogates for peptide thioesters.[6][7] In situ conversion to a peptide thioester or acyl azide allows for the seamless ligation of peptide fragments to build larger proteins.[7]

-

Peptide Cyclization: Intramolecular attack of the N-terminal amine onto the activated acyl diazene intermediate can lead to head-to-tail cyclic peptides.[12]

-

Conjugation Chemistry: The hydrazide moiety can react with aldehydes or ketones on other molecules (e.g., carrier proteins, small molecules) to form stable hydrazone linkages.[5][13][14]

Experimental Protocols

Protocol 2.3.1: Standard Fmoc-SPPS on Hydrazinobenzoyl (HB) Resin

This protocol assumes a starting scale of 0.1 mmol on a 0.5 mmol/g loading resin.

-

Resin Swelling: Swell 200 mg of HB-AM resin in dichloromethane (DCM), followed by dimethylformamide (DMF) for 30 minutes each.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x). Causality: This step removes the temporary Fmoc protecting group from the linker's hydrazine moiety, preparing it for coupling.

-

First Amino Acid Coupling:

-

Dissolve 5 equivalents of the first Fmoc-amino acid (0.5 mmol) and 4.9 equivalents of HBTU (0.49 mmol) in DMF.

-

Add 10 equivalents of N,N-Diisopropylethylamine (DIPEA) (1.0 mmol).

-

Add the activation mixture to the resin and shake for 2 hours at room temperature.

-

Wash with DMF (5x), DCM (3x), and perform a Kaiser test to confirm coupling completion. Causality: Using a 5-fold excess of activated amino acid drives the acylation of the resin-bound hydrazine to completion.

-

-

Chain Elongation: Continue with standard Fmoc-SPPS cycles (Fmoc deprotection, activation/coupling, washing) for the desired peptide sequence.[15]

-

Final Fmoc Removal: After the last coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

Protocol 2.3.2: Oxidative Cleavage to Yield Peptide Acid

-

Resin Preparation: Wash the fully synthesized, N-terminally deprotected peptide-resin with DMF, then methanol, and dry under vacuum.

-

Cleavage Cocktail Preparation: Prepare a solution of Copper(II) acetate (0.2 eq.) in DMF/water (9:1). Add pyridine (10 eq.). Causality: Copper(II) in the presence of air (O₂) and a base like pyridine catalyzes the oxidation of the hydrazide to the acyl diazene intermediate.[10] Water acts as the nucleophile.

-

Cleavage Reaction: Add the cleavage cocktail to the resin and shake vigorously, open to the atmosphere, for 12-16 hours.

-

Product Isolation: Filter the resin and wash with DMF. Combine the filtrates and evaporate the solvent. The crude peptide can then be precipitated with cold diethyl ether and purified by HPLC.

| Nucleophile | Typical Reagent | C-Terminal Product | Reference |

| Water | Cu(II) acetate, Pyridine, H₂O/DMF | Carboxylic Acid | |

| Alcohol | Cu(II) acetate, DBU, R-OH/DMF | Ester | [10] |

| Amine | NBS, then R-NH₂ in THF | Amide | [11][12] |

| Thiol | NBS, then R-SH/DIEA in NMP | Thioester | [3] |

| Table 1: Common Cleavage Conditions for Aryl Hydrazide Resins. |

The Role of Pyridine in Safety-Catch Linkers

The safety-catch principle provides an extra layer of control in SPPS.[8][16][17] These linkers are inert until an activation step modifies their structure, making them susceptible to cleavage under conditions they previously resisted. Pyridine and other nitrogenous bases are frequently involved in these activation or cleavage steps. A classic example is the Kenner sulfonamide-based safety-catch linker.[8][9][18]

Mechanism of the Kenner Sulfonamide Linker

The original Kenner linker anchors the peptide via a stable N-acylsulfonamide bond. This bond is resistant to both strong acids and nucleophiles because any basic attack simply deprotonates the acidic sulfonamide nitrogen (pKa ~2.5).[16]

-

Stability: During synthesis, the linker is completely stable to both Fmoc (piperidine) and Boc (TFA) conditions.

-

Activation: The linker is activated by N-alkylation (e.g., with diazomethane or iodoacetonitrile), which removes the acidic proton.[8][16] This alkylation step dramatically increases the electrophilicity of the carbonyl carbon.

-

Cleavage: The activated N-alkyl, N-acyl sulfonamide is now highly labile and can be cleaved by various nucleophiles, including amines, hydroxide, or hydrazine.[8][16]

Caption: Kenner safety-catch linker activation and cleavage.

While not part of the linker structure itself, bases like pyridine are often used in related cleavage or modification steps in modern linker chemistry, for example, to facilitate the cleavage of activated esters or to catalyze other on-resin transformations.[10]

Protocol: Cleavage of an Activated Safety-Catch Linker

This is a generalized protocol for the nucleophilic cleavage of an activated safety-catch linker, such as an N-alkylated Kenner-type linker.

-

Resin Preparation: Swell the activated peptide-resin (0.1 mmol) in a suitable solvent like dioxane or a DMF/DCM mixture.

-

Cleavage with an Amine (Aminolysis):

-

Prepare a solution of the desired amine (e.g., 0.5 M ammonia in dioxane or 10% piperidine in DMF).

-

Add the solution to the resin and shake for 6-12 hours at room temperature. Causality: The amine acts as a nucleophile, attacking the activated carbonyl and displacing the resin-bound sulfonamide.

-

-

Cleavage with Hydrazine (Hydrazinolysis):

-

Prepare a solution of 5% hydrazine hydrate in DMF.

-

Add the solution to the resin and shake for 2-4 hours. Causality: Hydrazine is a potent nucleophile that efficiently cleaves the activated linker to yield a peptide hydrazide.

-

-

Product Isolation: Filter the resin, wash with the reaction solvent, and combine the filtrates. Evaporate the solvent and proceed with precipitation and purification as previously described.

Conclusion and Future Outlook

The strategic use of aryl hydrazide and pyridine-involved safety-catch linkers significantly broadens the scope of solid-phase synthesis. Hydrazide linkers offer a direct and efficient path to versatile peptide hydrazides, which are pivotal for modern protein synthesis and conjugation techniques. Safety-catch linkers provide an unparalleled level of control, allowing for the synthesis of fully protected fragments and orthogonal C-terminal modifications. Understanding the causality behind each protocol step—from the choice of activating agent to the specific nucleophile used for cleavage—empowers researchers to troubleshoot effectively and adapt these powerful methods to their unique synthetic challenges in the pursuit of novel therapeutics and research tools.

References

-

Title: Safety-Catch Linkers for Solid-Phase Peptide Synthesis.[8] Source: MDPI URL: [Link]

-

Title: A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles.[19][20][21] Source: ACS Publications (Organic Letters) URL: [Link]

-

Title: The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides.[3][10][12] Source: UNT Digital Library / ResearchGate URL: [Link]

-

Title: Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry.[4][5] Source: PubMed URL: [Link]

-

Title: Safety-Catch Linkers for Solid-Phase Peptide Synthesis.[16] Source: PMC - NIH URL: [Link]

-

Title: Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[6][7] Source: PubMed URL: [Link]

-

Title: SULFUR AND SELENIUM SAFETY CATCH LINKERS.[9] Source: University of Illinois, Department of Chemistry URL: [Link]

-

Title: Planning a Peptide Synthesis.[1] Source: AAPPTec URL: [Link]

-

Title: A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides.[15] Source: PMC - NIH URL: [Link]

-

Title: Drug release from hydrazone-containing peptide amphiphiles.[13][14] Source: PMC - NIH URL: [Link]

-

Title: Combinatorial Chemistry with Solid Phase Synthesis: An Outline.[11] Source: CR Subscription Agency URL: [Link]

-

Title: Unlocking Precision: The Safety Catch Principle in Solid Phase Peptide Synthesis.[2] Source: Biochain URL: [Link]

-

Title: Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.[17] Source: ACS Publications URL: [Link]

-

Title: The safety catch principle in solid phase peptide synthesis.[18] Source: RSC Publishing URL: [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Unlocking Precision: The Safety Catch Principle in Solid Phase Peptide Synthesis [biochain.in]

- 3. digital.library.unt.edu [digital.library.unt.edu]

- 4. researchgate.net [researchgate.net]

- 5. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. researchgate.net [researchgate.net]

- 11. crsubscription.com [crsubscription.com]

- 12. osti.gov [osti.gov]

- 13. Drug release from hydrazone-containing peptide amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug release from hydrazone-containing peptide amphiphiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The safety catch principle in solid phase peptide synthesis - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. orbit.dtu.dk [orbit.dtu.dk]

- 20. A photolabile linker for the solid-phase synthesis of peptide hydrazides and heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of 4-Bromo-2-hydrazinyl-3-methylpyridine

Welcome to the technical support guide for the purification of 4-Bromo-2-hydrazinyl-3-methylpyridine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and professionals in drug development. Our goal is to move beyond simple instructions, explaining the scientific principles behind each step to empower you to make informed decisions and effectively troubleshoot your purification challenges.

Section 1: Understanding Your Impurity Profile (FAQs)

A successful purification begins with understanding the potential impurities in your crude material. Impurities can originate from starting materials, side reactions, or degradation of the product.

Q1: What are the most common impurities I might encounter with 4-Bromo-2-hydrazinyl-3-methylpyridine?

A1: The impurity profile is highly dependent on the synthetic route. However, based on common synthetic pathways (e.g., nucleophilic aromatic substitution on a di-halogenated pyridine), you should anticipate the following classes of impurities:

-

Unreacted Starting Materials: Such as 2,4-dichloro-3-methylpyridine or 4-bromo-2-chloro-3-methylpyridine.

-

Regioisomers: If the starting material has multiple reactive sites, isomers can form. For instance, substitution at a different position on the pyridine ring.

-

Hydrolysis Products: The hydrazinyl group can be sensitive to water, especially at non-neutral pH, potentially leading to the formation of a hydroxyl-pyridine derivative.

-

Oxidation Products: Hydrazine moieties are susceptible to air oxidation, which can lead to colored impurities.[1] This is often exacerbated by exposure to light and trace metals.

-

Byproducts from Synthesis: Depending on the specific reagents used, byproducts from side reactions may be present. For example, if synthesized from an amino-pyridine via diazotization, residual diazonium salts or their decomposition products could be impurities.[2][3]

Q2: How can I get a preliminary assessment of the impurities in my sample?

A2: Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for initial purity assessment.

-

Why it Works: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (solvent system).[4] The polarity of the compounds determines their retention factor (Rf).

-

Practical Advice:

-

Choosing a Solvent System: Start with a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate). A 7:3 or 8:2 mixture of Hexanes:EtOAc is a good starting point for many pyridine derivatives.[5]

-

Visualization: Your product, containing basic nitrogen atoms, may streak on the silica plate. Adding a small amount (0.5-1%) of a competing base like triethylamine (TEA) to your mobile phase can significantly improve the spot shape by neutralizing acidic silanol groups on the silica surface.[6]

-

Interpreting the Plate: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The relative Rf values can give you a clue about the polarity of the impurities compared to your product.

-

Section 2: Troubleshooting Common Purification Challenges

This section addresses specific problems you might face during the purification process in a question-and-answer format.

Issue 1: My compound is "oiling out" instead of crystallizing during recrystallization.

Q: I've dissolved my crude 4-Bromo-2-hydrazinyl-3-methylpyridine in a hot solvent, but upon cooling, it forms an oil instead of solid crystals. What's happening and how can I fix it?

A: "Oiling out" is a common problem that occurs when the solute's solubility is so high in the solvent that the solution becomes supersaturated below the melting point of the solute.[7] Essentially, the compound separates from the solution as a liquid phase instead of forming a crystal lattice.

Causality & Solutions:

-

Cooling Rate is Too Fast: Rapid cooling doesn't allow sufficient time for molecules to orient themselves into an ordered crystal lattice.

-

Solution: Allow the flask to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. Only after it has reached room temperature should you place it in an ice bath.[5]

-

-

Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at low temperatures.

-

Solution: Perform small-scale solvent screening. The ideal solvent dissolves your compound completely when hot but poorly when cold.[5] For a polar compound like a hydrazinylpyridine, consider polar solvents like ethanol, methanol, or isopropanol. You can also try a two-solvent system. For example, dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol) and then slowly add a "poor" or "anti-solvent" (e.g., water or hexanes) at an elevated temperature until the solution becomes slightly cloudy. Add a drop of the good solvent to clarify, then cool slowly.[5]

-

-

Presence of Impurities: Impurities can disrupt the crystallization process and lower the melting point of the mixture, favoring oil formation.

-

Solution: If slow cooling and solvent changes don't work, the sample may be too impure for recrystallization alone. Consider a preliminary purification by column chromatography to remove the bulk of the impurities, followed by recrystallization of the partially purified material.

-

Issue 2: My product and an impurity are co-eluting during column chromatography.

Q: I'm running a silica gel column, but I can't get a clean separation between my product and an unknown impurity. The spots are too close on TLC. What are my options?

A: This is a classic chromatography challenge indicating that the chosen stationary and mobile phases are not providing sufficient selectivity for the separation.

Causality & Solutions:

-

Insufficient Resolution: The polarity difference between your product and the impurity is too small for the current system.

-

Solution 1: Optimize the Mobile Phase. The goal is to find a solvent system that maximizes the difference in Rf values (ΔRf). Systematically test solvent mixtures. If you are using a Hexanes:EtOAc system, try switching to a different solvent family, such as Dichloromethane:Methanol. Small changes can have a big impact.[6]

-

Solution 2: Gradient Elution. Instead of running the column with a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity over time.[4] This can help sharpen the peak of your desired compound while leaving more strongly adsorbed impurities behind.

-

-

Peak Tailing: Basic compounds like pyridines are notorious for "tailing" on silica gel columns.[6] This occurs because the basic nitrogen atom interacts strongly with acidic silanol groups on the silica surface, leading to a broad, asymmetrical peak that can overlap with other compounds.

-

Solution: Add a Mobile Phase Modifier. As with TLC, adding a small amount of triethylamine (e.g., 0.5-1%) or ammonia (using a methanol solution) to your eluent will neutralize the active silanol sites. The competing base will interact with the silica, allowing your pyridine derivative to elute with a much-improved, symmetrical peak shape.[6]

-

Issue 3: I suspect my product is degrading on the silica gel column.

Q: My recovery from the column is very low, and I see new, more polar spots on the TLC of my collected fractions. What could be causing this?

A: Silica gel is weakly acidic and can act as a catalyst for the degradation of sensitive compounds. Hydrazine derivatives, in particular, can be unstable.[1]

Causality & Solutions:

-

Acid-Catalyzed Decomposition: The acidic surface of the silica may be degrading your product.

-

Solution 1: Deactivate the Silica. You can neutralize the silica gel before use. Prepare a slurry of the silica in your starting eluent and add ~1% triethylamine (by volume). Swirl for a few minutes before packing the column. This "deactivated" silica is much gentler on basic compounds.

-

Solution 2: Switch the Stationary Phase. Consider using a more inert stationary phase. Alumina (basic or neutral) is a common alternative to silica for acid-sensitive compounds. Alternatively, reversed-phase (C18) chromatography can be used, although it requires different (typically aqueous/organic) solvent systems.[6]

-

-

Air Oxidation: Prolonged exposure to air on the high-surface-area silica gel can promote oxidation of the hydrazine moiety.

-

Solution: Work efficiently. Do not leave the compound on the column for an unnecessarily long time. If possible, consider flushing the column with an inert gas like nitrogen or argon before loading your sample.

-

Section 3: Detailed Purification Protocols

Protocol 1: Optimized Recrystallization